3,4-Dimethoxyphenylacetone

説明

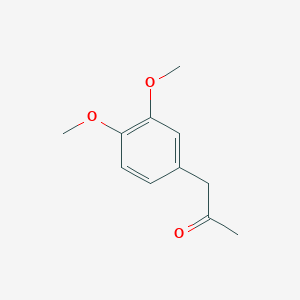

Structure

3D Structure

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYZWICEDUEWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228267 | |

| Record name | 2-Propanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-99-8 | |

| Record name | (3,4-Dimethoxyphenyl)acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 776-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethoxyphenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRYL ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM28QN9QDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxyphenylacetone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylacetone, also known as Veratryl Acetone, is an aromatic ketone that serves as a valuable intermediate in synthetic organic chemistry.[1][2] Its chemical structure, featuring a substituted benzene ring, makes it a precursor in the synthesis of various compounds, notably in the pharmaceutical industry.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Structure

The structure of this compound consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a propan-2-one group attached to the first position of the ring via a methylene bridge.[1]

Key Structural Features:

-

Aromatic Ring: A stable phenyl group.

-

Methoxy Groups (-OCH₃): Two electron-donating groups on the aromatic ring.

-

Ketone Group (C=O): A reactive carbonyl functional group.

The presence of these functional groups dictates the chemical reactivity and potential applications of the molecule.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)propan-2-one[2][3] |

| CAS Number | 776-99-8[2][4] |

| Molecular Formula | C₁₁H₁₄O₃[2][4] |

| Molecular Weight | 194.23 g/mol [2][4] |

| InChI | InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,6H2,1-3H3[2][5] |

| InChIKey | UMYZWICEDUEWIM-UHFFFAOYSA-N[2][5] |

| Canonical SMILES | CC(=O)CC1=CC(=C(C=C1)OC)OC[1][4] |

| Synonyms | Veratryl acetone, 2-Propanone, 1-(3,4-dimethoxyphenyl)-, 3,4-Dimethoxybenzyl methyl ketone, Veratryl-2-propanone[2][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values for melting and boiling points across different sources, which may be attributed to different experimental conditions or purities of the samples.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid, or clear yellow to brown viscous liquid.[1][6] | [1][6] |

| Odor | Faint aromatic, medicinal, or acetone-like.[1][6] | [1][6] |

| Melting Point | 117-119 °C, 136-139 °C | [6][7] |

| Boiling Point | 198 °C, 135 °C, 154-158 °C (at 12 mmHg), 167 °C (at 17 mmHg) | [3][4][6][7] |

| Density | 1.056 g/cm³, 1.153 g/cm³ (at 0 °C), 1.115 g/mL (at 25 °C) | [4][6][8] |

| Flash Point | 113 °C, >110°C | [3][4] |

| Refractive Index | 1.5358 (at 20 °C), 1.54 | [8] |

| Solubility | Insoluble in water.[1][3][7] Soluble in organic solvents like chloroform and methanol.[7] | [1][3][7] |

| Stability | Stable under normal temperatures and pressures.[3][6] | [3][6] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

1. Wacker Oxidation of Methyl Eugenol

This method involves the oxidation of methyl eugenol in the presence of a palladium catalyst.[8][9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. biosynth.com [biosynth.com]

- 5. This compound (CAS 776-99-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3, 4-Dimethoxyphenylacetone/ (3, 4-Dimethoxyphenyl) Acetone CAS 776-99-8 Veratone [sunwisechem.com]

- 7. This compound CAS#: 776-99-8 [m.chemicalbook.com]

- 8. This compound | 776-99-8 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 3,4-Dimethoxyphenylacetone (CAS 776-99-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dimethoxyphenylacetone, a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. This document outlines its physicochemical properties, spectroscopic data, detailed synthesis protocols, and notable chemical reactions and applications, with a particular focus on its role in drug development.

Physicochemical and Spectroscopic Data

This compound, also known as Veratone, is a light yellow to brown viscous liquid with a characteristic sweet or acetone-like odor.[1][2] It is soluble in organic solvents but sparingly soluble to insoluble in water.[2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that there are some discrepancies in the reported values for melting and boiling points across different sources, which may be attributed to variations in purity and measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 776-99-8 | [1][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [4][5] |

| Molecular Weight | 194.23 g/mol | [4][6] |

| Appearance | Light yellow to yellow to orange clear liquid | [7] |

| Melting Point | 136-139 °C | [8] |

| Boiling Point | 154-158 °C (12 mmHg); 167 °C (17 mmHg); 118 °C (0.4 mmHg) | [7][8][9] |

| Density | 1.115 g/mL at 25 °C; 1.12 g/cm³ (20/20) | [7][8] |

| Refractive Index | n20/D 1.5358 | [7][8] |

| Solubility | Insoluble in water | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.

¹H NMR (89.56 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) |

| Aromatic-H | 6.82 |

| Aromatic-H | 6.76 |

| Aromatic-H | 6.71 |

| OCH₃ | 3.856 |

| CH₂ | 3.624 |

| CH₃ (Ketone) | 2.140 |

| Source: ChemicalBook[10] |

¹³C NMR

| Assignment | Chemical Shift (ppm) |

| C=O | 206.9 |

| Aromatic C-O | 148.9 |

| Aromatic C-O | 147.6 |

| Aromatic C | 126.9 |

| Aromatic CH | 121.3 |

| Aromatic CH | 112.3 |

| Aromatic CH | 111.4 |

| OCH₃ | 55.9 |

| OCH₃ | 55.8 |

| CH₂ | 49.3 |

| CH₃ | 29.2 |

| Source: Inferred from typical chemical shifts and related compounds. |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Key Fragment |

| 194 | 18.7% | [M]⁺ (Molecular Ion) |

| 151 | 100% | [M - CH₃CO]⁺ |

| 107 | 10.6% | |

| Source: ChemicalBook, NIST WebBook[10][11] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from readily available precursors. Below are detailed protocols for some of the most common and efficient methods.

Wacker Oxidation of Methyl Eugenol

This method utilizes a palladium-catalyzed oxidation of the olefin in methyl eugenol to yield the desired ketone.

Experimental Protocol:

-

To a solution of methyl eugenol (1 mmol) in a 4:1 mixture of tetrahydrofuran (THF) and water (15 mL), add 10% Palladium on activated carbon (Pd/C) (0.05 mmol) and potassium bromate (KBrO₃) (3 mmol).

-

Heat the reaction mixture to reflux temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and filter through Whatman 40 filter paper.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, wash sequentially with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude residue by column chromatography to obtain this compound.

Source: ChemicalBook[4]

Synthesis from Veratraldehyde via the Darzens Reaction

This route involves the condensation of veratraldehyde with an α-halo ester to form a glycidic ester, which is then hydrolyzed and decarboxylated.

Experimental Protocol:

-

Prepare a suspension of anhydrous potassium carbonate (6.9 g, 50 mmol) in dimethylformamide (DMF) (7.8 ml, 100 mmol) containing veratraldehyde (4.15 g, 25 mmol), methyl α-chloropropionate (3.8 ml, 35 mmol), and Aliquat 336 (0.5 g, 1.25 mmol).

-

Stir the suspension vigorously under a nitrogen atmosphere at 40°C for 46 hours.

-

Monitor the reaction for the formation of the glycidic ester.

-

Process the reaction mixture and extract with ether.

-

Stir the ethereal solution containing the glycidic ester at room temperature with 50% aqueous sodium hydroxide (NaOH) (4 ml).

-

After the initial vigorous reaction subsides (approximately 10 minutes), add water (50 ml).

-

Separate the aqueous solution, acidify with hydrochloric acid (HCl) to pH 1, and stir at 40°C until the evolution of carbon dioxide ceases.

-

Extract the oily product with ether (30 ml) and dry the ethereal phase over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent to yield crude this compound.

Source: The Hive Novel Discourse[12]

Chemical Reactions and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for the construction of more complex molecules.

Synthesis of Methyldopa

One of the most significant applications of this compound is its use as a precursor in the synthesis of Methyldopa, an important antihypertensive agent.[13][14] The synthesis involves a multi-step process starting with a Strecker-Zelinski reaction.

Synthetic Pathway Outline:

-

Hydantoin Formation: this compound undergoes a Strecker-Zelinski reaction with potassium cyanide and ammonium carbonate to form 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.

-

Hydrolysis: The hydantoin intermediate is hydrolyzed, typically using barium hydroxide, to yield (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.

-

Resolution: The racemic mixture is acetylated at the amino group and then resolved using a chiral amine, such as (-)-1-phenylethylamine, to isolate the desired L-isomer.

-

Demethylation and Deprotection: The isolated isomer is treated with a strong acid, like hydrobromic acid, to simultaneously cleave the methoxy ether groups to hydroxyls and remove the acetyl protecting group, yielding L-Methyldopa.

Source: ChemicalBook[5]

Role in Medicinal Chemistry and Drug Discovery

The 3,4-dimethoxyphenyl moiety present in this compound is of significant interest in drug design. Studies have shown that compounds containing this motif often exhibit excellent metabolic stability and favorable absorption profiles.[15] This makes this compound a valuable building block for the synthesis of novel therapeutic agents. For instance, rational structure-based design has utilized this structural feature in the development of potent and orally available cathepsin K inhibitors.[15]

Biological Activity and Pharmacokinetics

While there is limited information on the specific biological activity of this compound itself, its prevalence in the structure of pharmacologically active compounds highlights its importance. The 3,4-dimethoxy substitution on the phenyl ring can influence the pharmacokinetic properties of a molecule, often leading to improved metabolic stability.[15] However, it is also noted that this motif can carry a risk of forming reactive metabolites, a factor that must be considered during the drug development process.[15]

Conclusion

This compound (CAS 776-99-8) is a pivotal chemical intermediate with well-established synthetic routes and significant applications, most notably in the production of the antihypertensive drug Methyldopa. Its structural features, particularly the 3,4-dimethoxyphenyl group, make it a valuable synthon in medicinal chemistry for developing new drug candidates with potentially favorable pharmacokinetic profiles. This guide provides essential technical information to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this versatile compound.

References

- 1. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol [ijcea.org]

- 2. This compound(776-99-8) 13C NMR spectrum [chemicalbook.com]

- 3. 3,4-Dimethoxyacetophenone(1131-62-0) IR Spectrum [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Methyldopa synthesis - chemicalbook [chemicalbook.com]

- 6. medchemica.com [medchemica.com]

- 7. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 8. 3,4-Dimethoxyphenyl acetate | C10H12O4 | CID 593001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound(776-99-8) 1H NMR [m.chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents [patents.google.com]

- 14. ijcea.org [ijcea.org]

- 15. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3,4-Dimethoxyphenylacetone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenylacetone, also known as Veratryl acetone, is a chemical intermediate with applications in the synthesis of pharmaceuticals, such as α-methyl-dopa[1]. A comprehensive understanding of its solubility profile in various organic solvents is critical for its synthesis, purification, formulation, and overall handling in a laboratory setting. This technical guide provides an overview of the known solubility characteristics of this compound, detailed experimental protocols for quantitative solubility determination, and visual representations of relevant chemical pathways. While specific quantitative solubility data is sparse in publicly available literature, this guide furnishes qualitative data and robust methodologies for researchers to determine these parameters empirically.

Physicochemical Properties

A brief summary of the key physicochemical properties of this compound is presented below. These properties inherently influence its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 776-99-8 |

| Appearance | Light yellow to orange clear liquid |

| Boiling Point | 154-158 °C (at 12 mmHg)[1] |

| Density | ~1.115 g/mL at 25 °C[1] |

Solubility Profile

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/L or mol/L) for this compound in a range of common organic solvents. However, qualitative descriptions have been reported and are summarized in the table below.

| Solvent | Solubility Description |

| Water | Insoluble[1][2] |

| Chloroform | Sparingly Soluble[2] |

| Methanol | Slightly Soluble[2] |

Note: The terms "sparingly" and "slightly" soluble indicate that the compound has limited solubility in these solvents under standard conditions. For precise applications, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following section details a reliable gravimetric method for determining the solubility of this compound in an organic solvent of interest.

Gravimetric Solubility Determination

This method involves creating a saturated solution at a controlled temperature, separating the undissolved solute, and quantifying the dissolved amount by solvent evaporation.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (0.2 μm, solvent-compatible)

-

Pre-weighed collection vials

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. An excess is confirmed by the presence of undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to rest in the temperature-controlled bath for at least 2 hours to let the undissolved solid settle.

-

To separate the solid from the liquid phase, either:

-

Centrifugation: Centrifuge the vial at a moderate speed, ensuring the temperature remains constant.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.2 μm syringe filter into a pre-weighed collection vial. This step must be performed quickly to minimize temperature changes and solvent evaporation.

-

-

-

Quantification:

-

Weigh the collection vial containing the clear, saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solute (g) / Volume of solvent (L))

-

The mass of the solvent can be calculated by subtracting the mass of the dissolved solute from the total mass of the solution. The volume of the solvent can be determined from its mass and density at the experimental temperature.

-

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following sections provide Graphviz diagrams for a typical solubility determination workflow and a relevant synthetic pathway for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method described above.

Caption: A simplified workflow for the experimental determination of solubility.

Synthetic Pathway: Wacker Oxidation of Methyl Eugenol

This compound can be synthesized via the Wacker oxidation of methyl eugenol. This process uses a palladium catalyst to oxidize the alkene.

Caption: Synthesis of this compound via Wacker oxidation.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the scientific literature, qualitative assessments confirm it is insoluble in water with limited solubility in chloroform and methanol. This guide provides a robust and detailed experimental protocol for researchers to determine precise solubility values, which are essential for advancing research, development, and formulation activities involving this compound. The provided workflows and pathways serve as clear visual aids for these complex chemical processes.

References

The Strategic Role of 3,4-Dimethoxyphenylacetone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3,4-Dimethoxyphenylacetone, a versatile ketone, serves as a critical precursor in the synthesis of numerous high-value organic compounds, most notably in the pharmaceutical industry. Its structural features, particularly the dimethoxy-substituted phenyl ring, make it an ideal starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols for its preparation, and its significant applications as a precursor in organic synthesis, with a particular focus on the production of the antihypertensive drug Methyldopa.

Introduction

This compound, also known as veratryl acetone, is a key intermediate in organic synthesis. Its importance is underscored by its role in the industrial production of Methyldopa, a widely used medication for the management of hypertension.[1] The strategic placement of the methoxy groups on the aromatic ring allows for facile manipulation and the introduction of further functionalities, making it a valuable building block for a range of target molecules. This document will explore the most pertinent synthetic methodologies for obtaining this compound and its subsequent conversion into pharmaceutically relevant compounds.

Synthetic Pathways to this compound

Several synthetic strategies have been developed for the preparation of this compound, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of production, and economic viability. The most prominent methods include the oxidation of isoeugenol methyl ether, the Darzens condensation of veratraldehyde, and the Wacker oxidation of methyl eugenol.

From Isoeugenol Methyl Ether via Electrochemical Epoxidation and Isomerization

A notable and efficient method for the synthesis of this compound involves a two-step process starting from isoeugenol methyl ether. This process, detailed in patent literature, consists of an electrochemical epoxidation followed by a catalytic isomerization of the resulting epoxide.[1] This method is highlighted for its high yield and selectivity, as well as its avoidance of hazardous organic peracids.[1]

From Veratraldehyde via Darzens Condensation

The Darzens condensation provides a classic route to this compound starting from veratraldehyde (3,4-dimethoxybenzaldehyde). This reaction involves the condensation of the aldehyde with an α-haloester in the presence of a base to form a glycidic ester, which is then hydrolyzed and decarboxylated to yield the desired ketone.[1]

From Methyl Eugenol via Wacker Oxidation

Another effective method is the Wacker oxidation of methyl eugenol. This palladium-catalyzed oxidation offers a direct conversion of the terminal alkene of methyl eugenol to the corresponding methyl ketone, this compound.[2]

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

| Starting Material | Method | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Isoeugenol Methyl Ether | Electrochemical Epoxidation & Isomerization | NaBr, LiI | Electrolysis, then reflux | 87.1 | [1] |

| Veratraldehyde | Darzens Condensation | Methyl α-chloropropionate, K₂CO₃, Aliquat 336 | 40°C, 46 hours | 80 | |

| Methyl Eugenol | Wacker Oxidation | 10% Pd/C, KBrO₃ | Reflux in THF/water | 73 | [2] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Synthesis of this compound from Isoeugenol Methyl Ether

Step 1: Electrochemical Epoxidation

-

In a 250-ml not-partitioned electrochemical cell, charge 100 ml of dimethylformamide, 50 ml of H₂O, 6.72 g of NaBr, and 4.25 g of isoeugenol-methylether.[1]

-

Electrolyze the mixture using appropriate electrodes, passing a total of 5,670 Coulombs.[1]

-

Upon completion, discharge the reaction mixture and add 250 ml of a 20% aqueous NaCl solution.[1]

-

Extract the aqueous phase four times with 50 ml of ethyl acetate.[1] The combined organic phases contain the epoxide intermediate with a purity of >90%.[1]

Step 2: Catalytic Isomerization

-

Transfer the ethyl acetate solution of the epoxide to a 100-ml reactor and purge with a nitrogen atmosphere.[1]

-

Add 340 mg of LiI to the mixture.[1]

-

Heat the reaction mixture to the reflux temperature of ethyl acetate with mechanical stirring.[1]

-

After the reaction is complete, cool the mixture to room temperature and wash with 10 ml of H₂O to remove lithium iodide.[1]

-

Dry the organic phase over Na₂SO₄ and concentrate to yield this compound.[1] The overall yield of the ketone from the starting olefin is 87.1%.[1]

Synthesis of this compound from Methyl Eugenol (Wacker Oxidation)

-

To a solution of methyl eugenol (1 mmol) in a 4:1 mixture of THF and water (15 mL), add 10% Pd/C (0.05 mmol) and KBrO₃ (3 mmol).[2]

-

Heat the reaction mixture to reflux temperature and monitor the progress by TLC.[2]

-

Upon completion, dilute the mixture with water and filter through Whatman 40 filter paper.[2]

-

Extract the filtrate with ethyl acetate.[2]

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude residue by column chromatography to obtain this compound.[2] The reported yield for this method is 73%.[2]

Application in the Synthesis of Methyldopa

This compound is a pivotal precursor in the synthesis of Methyldopa. The synthetic pathway involves the conversion of the ketone to a hydantoin derivative, followed by hydrolysis, resolution of the racemic mixture, and final deprotection.

Synthetic Pathway of Methyldopa

The synthesis of Methyldopa from this compound proceeds via a Strecker-Zelinski reaction.[3] The ketone is reacted with potassium cyanide and ammonium carbonate to form 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.[3] This hydantoin is then hydrolyzed, typically with barium hydroxide, to give the racemic amino acid, (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.[3] The racemate is resolved, often after acetylation of the amino group, using a chiral resolving agent like (-)-1-phenylethylamine.[3] Finally, the isolated isomer is treated with hydrobromic acid to cleave the methoxy and acetyl groups, yielding the active L-isomer of Methyldopa.[3]

Figure 1: Synthesis of Methyldopa from this compound.

Workflow and Process Visualization

To further elucidate the synthetic processes, the following diagrams illustrate the experimental workflows.

Workflow for the Electrochemical Synthesis of this compound

Figure 2: Workflow for the electrochemical synthesis.

Conclusion

This compound is a cornerstone intermediate in the synthesis of valuable organic molecules, particularly in the pharmaceutical sector. The development of efficient and scalable synthetic routes, such as the electrochemical epoxidation of isoeugenol methyl ether, has been crucial for its industrial application. A thorough understanding of the various synthetic methodologies, their associated quantitative data, and detailed experimental protocols is essential for researchers and drug development professionals seeking to leverage this versatile precursor in their synthetic endeavors. The continued exploration of novel and improved synthetic strategies for this compound will undoubtedly contribute to the advancement of organic synthesis and the development of new therapeutic agents.

References

The Enigmatic Presence of 3,4-Dimethoxyphenylacetone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of 3,4-Dimethoxyphenylacetone, a phenylpropanoid of interest for its potential applications in various scientific domains. While direct evidence of its widespread natural occurrence remains elusive, this document consolidates current knowledge, focusing on its likely presence in the plant kingdom, particularly within the Acorus genus. This guide provides a comprehensive overview of related, naturally occurring phenylpropanoids, proposes a putative biosynthetic pathway, and details the experimental protocols for the extraction, isolation, and identification of such compounds from natural sources. All quantitative data for related compounds is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

This compound, also known as veratrylacetone, is a chemical compound with the formula C₁₁H₁₄O₃. Its molecular structure, characterized by a dimethoxylated phenyl ring attached to an acetone group, places it within the broad class of phenylpropanoids. These compounds are a diverse family of natural products synthesized by plants and are involved in various physiological and ecological functions. While this compound is a known synthetic compound, its natural occurrence has been a subject of scientific inquiry. This guide aims to provide a thorough technical overview of the current understanding of its presence in nature.

Natural Occurrence

Direct and conclusive evidence for the widespread natural occurrence of this compound is limited in currently available scientific literature. However, substantial indirect evidence points towards its likely presence as a minor constituent in certain plant species, primarily within the Acorus genus of the Acoraceae family.

Association with Acorus Species

The rhizomes of Acorus tatarinowii Schott and Acorus calamus L. are rich sources of essential oils containing a variety of phenylpropanoids.[1][2] Numerous phytochemical studies have identified high concentrations of structurally related compounds, suggesting a shared biosynthetic origin and the potential for the co-occurrence of this compound.

The primary phenylpropanoids identified in the essential oils of Acorus species are α-asarone, β-asarone, and methyleugenol.[1][3] These compounds share the same dimethoxylated phenyl ring as this compound, differing only in the structure of the three-carbon side chain. The consistent co-occurrence of these analogous compounds strongly suggests that the enzymatic machinery for the biosynthesis of the 3,4-dimethoxyphenyl moiety is highly active in these plants.

Table 1: Major Phenylpropanoid Constituents of Acorus tatarinowii Rhizome Essential Oil

| Compound | Chemical Structure | Concentration Range (%) | References |

| β-asarone | 2,4,5-trimethoxy-1-propenylbenzene | 68.25 - 80 | [1][3] |

| α-asarone | 2,4,5-trimethoxy-1-propenylbenzene | 4.65 - 4 | [1][3] |

| Methyleugenol | 1,2-dimethoxy-4-(2-propen-1-yl)benzene | ~1 | [1][3] |

| cis-Methylisoeugenol | 1,2-dimethoxy-4-(1-propen-1-yl)benzene | ~3 | [1] |

Note: While the presence of this compound is not explicitly confirmed in these studies, the abundance of these related phenylpropanoids in Acorus tatarinowii makes it a primary candidate for targeted investigations.

Other Potential Natural Sources

While the evidence is strongest for the Acorus genus, the possibility of this compound occurring in other plants, fungi, or even animals cannot be entirely ruled out. However, extensive searches of the current scientific literature did not yield any concrete evidence for its presence in other natural sources.

Biosynthesis

The biosynthesis of this compound in plants is hypothesized to proceed through the well-established phenylpropanoid pathway. This pathway utilizes the aromatic amino acid L-phenylalanine as a starting precursor. While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of related phenylpropanoids like eugenol and methyleugenol.

Proposed Biosynthetic Pathway

The proposed pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which then undergoes a series of hydroxylations and methylations to form ferulic acid. Ferulic acid is a key intermediate that can be further converted to coniferyl alcohol. From coniferyl alcohol, the pathway to this compound is likely to involve a reduction, followed by oxidation and decarboxylation steps.

Key Enzymes in the Proposed Pathway:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

C3H: p-Coumarate 3-hydroxylase

-

COMT: Caffeoyl-CoA O-methyltransferase

-

4CL: 4-coumarate-CoA ligase

-

CCR: Cinnamoyl-CoA reductase

-

CAD: Cinnamyl alcohol dehydrogenase

Further research is required to identify and characterize the specific enzymes responsible for the final steps in the biosynthesis of this compound.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of phenylpropanoids, including potentially this compound, from plant material, with a focus on Acorus rhizomes.

Extraction of Essential Oil from Acorus Rhizomes

A common and effective method for extracting volatile compounds like phenylpropanoids from plant material is steam distillation.

Protocol: Steam Distillation

-

Plant Material Preparation: Freshly collected rhizomes of Acorus tatarinowii or Acorus calamus are thoroughly washed to remove soil and debris. The rhizomes are then air-dried and finely powdered using a mechanical grinder.

-

Apparatus Setup: A Clevenger-type apparatus is set up for steam distillation. The powdered rhizome material is placed in a round-bottom flask, and distilled water is added to immerse the material completely.

-

Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oils, passes into the condenser. The condensed mixture of water and essential oil is collected in the graduated tube of the Clevenger apparatus.

-

Separation and Drying: The essential oil, being less dense than water, forms a layer on top. The oil is carefully separated from the aqueous phase. Anhydrous sodium sulfate is added to the collected oil to remove any residual water.

-

Storage: The pure, dried essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for separating and identifying the individual components of a complex mixture like an essential oil.

Protocol: GC-MS Analysis

-

Sample Preparation: The extracted essential oil is diluted with a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration. An internal standard may be added for quantitative analysis.

-

GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The components of the oil are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar capillary column).

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound.

-

Component Identification: The mass spectrum of each component is compared with reference spectra in a database (e.g., NIST, Wiley) to confirm its identity. The retention time of the compound can also be compared with that of an authentic standard of this compound for positive identification.

-

Quantification: The concentration of each component can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of a known concentration of an internal or external standard.

Table 2: Typical GC-MS Parameters for Phenylpropanoid Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temp 60°C, ramp to 240°C at 3°C/min, hold for 10 min |

| Injection Volume | 1 µL (splitless mode) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Conclusion

While the definitive natural occurrence of this compound remains to be unequivocally established, the existing phytochemical evidence strongly suggests its potential presence as a minor constituent in the essential oils of Acorus species, alongside a rich array of structurally related phenylpropanoids. The proposed biosynthetic pathway, originating from L-phenylalanine, provides a logical framework for its formation in plants. The detailed experimental protocols for extraction and GC-MS analysis provided in this guide offer a robust methodology for researchers seeking to definitively identify and quantify this compound in natural sources. Further targeted analytical studies on Acorus and other aromatic plants are warranted to confirm the natural existence of this compound and to explore its potential biological activities and applications.

References

Health and safety information for 3,4-Dimethoxyphenylacetone

An In-depth Technical Guide to the Health and Safety of 3,4-Dimethoxyphenylacetone

This guide provides comprehensive health and safety information for this compound (CAS No. 776-99-8), tailored for researchers, scientists, and drug development professionals. It covers toxicological data, handling procedures, and emergency protocols to ensure safe laboratory practices.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| Appearance | Clear brown viscous liquid[2][4]; Light yellow to Orange clear liquid | [2][4] |

| Odor | Acetone-like | [2] |

| Boiling Point | 135 °C[2]; 198 °C[3]; 167 °C / 17 mmHg | [2][3] |

| Density | 1.153 g/cm³ (at 0 °C)[2]; 1.056 g/cm³[3]; 1.115 g/mL (at 25 °C)[5] | [2][3][5] |

| Flash Point | 113 °C[3]; >230 °F (>110 °C)[5] | [3][5] |

| Refractive Index | n20/D 1.5358[5]; 1.54 | [5] |

| Water Solubility | Very soluble[2]; Insoluble[4][6] | [2][4][6] |

| Storage Temperature | Room Temperature; Store in a cool place[1] | [1] |

Table 2: Toxicological Information

| Endpoint | Value | Species | Route | Remarks | Source(s) |

| Acute Toxicity | LD50: 670 mg/kg | Mouse | Intraperitoneal | Behavioral: Ataxia | [1] |

| Skin Corrosion/Irritation | No data available | - | - | May cause skin irritation.[1][4] | [1][4] |

| Eye Damage/Irritation | No data available | - | - | May cause eye irritation.[1][4] | [1][4] |

| Respiratory Irritation | No data available | - | - | May be harmful if inhaled and may cause respiratory tract irritation.[1][4] | [1][4] |

| Carcinogenicity | Not classified as a carcinogen by IARC. | - | - | - | [1][4] |

Hazard Identification and Classification

According to available safety data sheets, this compound is not classified as a dangerous substance according to GHS (Globally Harmonized System) or Directive 67/548/EEC.[1] Consequently, it does not require labeling in accordance with EC directives or respective national laws.[1] However, potential hazards include:

-

Ingestion: May be harmful if swallowed.[1]

-

Inhalation: May be harmful if inhaled and may cause irritation to the respiratory tract.[1][4]

-

Skin Contact: May be harmful if absorbed through the skin and may cause irritation.[1][4]

Experimental and Handling Protocols

Personal Protective Equipment (PPE) Selection

A thorough risk assessment should precede any handling of this chemical. The following diagram outlines the selection process for appropriate PPE.

Caption: Workflow for selecting appropriate PPE before handling this compound.

Detailed PPE Specifications:

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN166 (EU) or NIOSH (US) standards.[1] A face shield is recommended when there is a risk of splashing.[7]

-

Hand Protection: Handle with gloves inspected prior to use.[1] Nitrile or neoprene gloves are recommended.[7] Use proper glove removal technique to avoid skin contact. Wash and dry hands after use.[1]

-

Body Protection: A standard laboratory coat should be worn.[7] For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[7]

-

Respiratory Protection: Generally not required if work is conducted in a well-ventilated area or fume hood.[1] For nuisance exposures or if engineering controls are insufficient, use a respirator with Type ABEK (EU EN 14387) or OV/AG (US) cartridges.[1]

Safe Handling and Storage Protocol

-

Handling:

-

Storage:

Emergency Procedures

First Aid Measures

The following flowchart details the appropriate first aid response depending on the route of exposure.

Caption: Decision tree for first aid procedures following exposure to this compound.

Detailed First Aid Protocols:

-

Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek medical attention.[8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][9][10] Remove any contaminated clothing.[2] If irritation develops or persists, seek medical attention.[8]

-

Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek medical attention if soreness or redness persists.[8]

-

Ingestion: Do not induce vomiting.[8] Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[8]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Hazardous decomposition products, such as carbon oxides, can form under fire conditions.[1]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent.[1][11]

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation and wear appropriate PPE as outlined in section 3.1.

-

Environmental Precautions: Prevent the product from entering drains or water courses.[1][8]

-

Containment and Cleanup:

-

For small spills, absorb with an inert, non-combustible material like sand or vermiculite.[7]

-

Collect the material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1][7]

-

Clean the spill area with a suitable solvent, followed by soap and water.[7]

-

For large spills, evacuate the area and contact the environmental health and safety (EHS) department.[7]

-

Disposal Considerations

All waste containing this compound must be treated as chemical waste.[12] Dispose of unused product and contaminated materials by offering them to a licensed disposal company.[1] Ensure compliance with all local, regional, and national regulations.[11]

References

- 1. This compound MSDS CasNo.776-99-8 [lookchem.com]

- 2. 3, 4-Dimethoxyphenylacetone/ (3, 4-Dimethoxyphenyl) Acetone CAS 776-99-8 Veratone [sunwisechem.com]

- 3. (3,4-Dimethoxyphenyl)acetone | 776-99-8 | FD71198 [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 776-99-8 [m.chemicalbook.com]

- 6. This compound | 776-99-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. sds.staples.com [sds.staples.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. en.hesperian.org [en.hesperian.org]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and History of 3,4-Dimethoxyphenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenylacetone, a significant chemical intermediate, plays a crucial role in the synthesis of various pharmaceuticals, most notably as a precursor to the antihypertensive agent Methyldopa.[1] This technical guide provides an in-depth exploration of the discovery and historical development of the synthesis of this compound. It details key synthetic methodologies, presents quantitative data in a comparative format, and includes comprehensive experimental protocols. Furthermore, this document features visualizations of pivotal experimental workflows to facilitate a deeper understanding of the synthetic processes.

Introduction: A Historical Perspective

The history of this compound is intrinsically linked to the development of synthetic routes for pharmaceuticals. While a singular "discovery" paper is not readily apparent in the historical record, its synthesis was documented in the chemical literature as early as the late 1960s. Patents from subsequent decades reference earlier work, indicating its established presence as a known compound. For instance, a 1987 patent for a novel synthesis process cites prior art from 1968 and 1975 involving the oxidation of isoeugenol-methylether with peracids.[1] This suggests that the compound was being actively researched and utilized decades before more refined synthetic methods were developed. The primary driver for the continued interest in this compound has been its utility as a key building block in the synthesis of high-value pharmaceutical compounds.

Key Synthetic Routes: An Overview

Several synthetic pathways to this compound have been developed over the years, each with its own advantages and disadvantages concerning yield, cost, and environmental impact. The principal starting materials for these syntheses include eugenol, isoeugenol methyl ether, and veratraldehyde.

From Eugenol and its Derivatives

A significant portion of the synthetic efforts towards this compound has utilized eugenol, a naturally abundant compound. These methods typically involve the isomerization of eugenol or its methyl ether to isoeugenol, followed by oxidation.

From Veratraldehyde

Another common precursor is veratraldehyde. The Darzens reaction, for example, has been employed to synthesize the target molecule from this starting material.[1]

Electrochemical Synthesis

In a move towards more environmentally friendly and controllable reaction conditions, an electrochemical approach for the synthesis of this compound was developed. This method involves the electrochemical epoxidation of isoeugenol-methylether.[1]

Quantitative Data Summary

The following table summarizes the reported yields for various synthetic methods for this compound, providing a comparative overview of their efficiencies.

| Starting Material | Method | Reported Yield (%) | Reference |

| Isoeugenol-methylether | Electrochemical Epoxidation & Isomerization | 87.1 | EP0247526A2[1] |

| Isoeugenol-methylether | Electrochemical Epoxidation & Isomerization (with LiBr) | 83.2 | EP0247526A2[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of this compound.

Electrochemical Synthesis from Isoeugenol-methylether

This protocol is adapted from the process described in patent EP0247526A2.[1]

Step 1: Electrochemical Epoxidation

-

Apparatus: A 250 ml non-partitioned electrochemical cell equipped with platinum electrodes (anode and cathode).

-

Reaction Mixture:

-

Dimethylformamide: 100 ml

-

Water: 50 ml

-

Sodium Bromide (NaBr): 6.72 g

-

Isoeugenol-methylether: 4.25 g

-

-

Procedure:

-

The reaction mixture is charged into the electrochemical cell.

-

A total of 5,670 Coulombs of electricity is passed through the solution.

-

Upon completion of the reaction, the mixture is discharged.

-

250 ml of a 20% aqueous NaCl solution is added.

-

The mixture is extracted four times with 50 ml of ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the crude epoxide.

-

Step 2: Isomerization to this compound

-

Reaction Mixture:

-

Crude epoxide from Step 1

-

Ethyl Acetate: 50 ml

-

Lithium Iodide (LiI): 340 mg

-

-

Procedure:

-

The crude epoxide is dissolved in ethyl acetate.

-

Lithium iodide is added to the solution.

-

The mixture is heated at reflux for 5 hours.

-

The reaction product is cooled to room temperature.

-

The solution is washed with 10 ml of water to remove lithium iodide.

-

The organic layer is dehydrated over anhydrous sodium sulfate (Na₂SO₄).

-

The final product, this compound, is obtained after removal of the solvent. The yield is determined by gas-chromatographic analysis.

-

Visualized Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

Conclusion

The journey of this compound from a laboratory curiosity to a key industrial intermediate showcases the evolution of synthetic organic chemistry. The development of various synthetic routes, including classical chemical methods and modern electrochemical processes, reflects the continuous search for efficiency, safety, and sustainability in chemical manufacturing. This guide has provided a comprehensive overview of the historical context, key synthetic methodologies, and detailed experimental protocols for this important compound, offering valuable insights for researchers and professionals in the field of drug development and chemical synthesis.

References

The Enigmatic Allure of 3,4-Dimethoxyphenylacetone in Fragrance Chemistry: A Technical Guide

An in-depth exploration into the olfactory profile, synthesis, and application of 3,4-Dimethoxyphenylacetone (Veratryl Acetone), a versatile ingredient in the perfumer's palette.

Introduction

This compound, also known by its common synonym Veratryl Acetone, is a synthetic aromatic ketone that holds a subtle yet significant place in the world of fragrance and flavor chemistry. Characterized by its warm, sweet, and complex aroma, it serves as a valuable modifier and enhancer in a variety of fragrance compositions. This technical guide provides a comprehensive overview of its role, from its fundamental chemical properties to its application in fine perfumery, supported by quantitative data, detailed experimental protocols, and an examination of its interaction with olfactory receptors.

Core Properties and Olfactory Profile

Veratryl Acetone presents as a colorless to pale yellow liquid or crystalline solid with a distinct aromatic profile. While individual perceptions may vary, its scent is most consistently described as sweet, woody, and vanilla-like, with subtle creamy and spicy undertones. Some sources also note a faint medicinal or acetone-like nuance. Its multifaceted character allows it to blend seamlessly into various fragrance families, adding warmth, depth, and a touch of gourmand sweetness.

Quantitative Data Summary

For ease of comparison, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 776-99-8 | Simson Pharma Limited |

| Molecular Formula | C₁₁H₁₄O₃ | Simson Pharma Limited |

| Molecular Weight | 194.23 g/mol | Simson Pharma Limited |

| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid | |

| Odor Description | Sweet, woody, vanilla, creamy, spicy, faint medicinal/acetone-like | [1] |

| Boiling Point | 281 °C (for the related Veratraldehyde) | ChemicalBook |

| Melting Point | 40-43 °C (for the related Veratraldehyde) | ChemicalBook |

Role in Fragrance Compositions

In perfumery, this compound is rarely the star of the show but rather a crucial supporting actor. Its primary role is to:

-

Enhance Sweetness and Warmth: It imparts a sophisticated, non-cloying sweetness that complements floral, oriental, and gourmand fragrances.

-

Provide a Creamy, Vanilla-like Nuance: It can be used to round out and add a creamy depth to vanilla accords, often providing a more complex and less overtly food-like character than vanillin.

-

Act as a Blender and Fixative: Its moderate volatility allows it to bridge different notes within a composition and contribute to the overall longevity of the fragrance on the skin.

While specific formulations are proprietary, it is often utilized in oriental-type fragrances and woody-musky bases to create a warm and inviting effect.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the Wacker oxidation of methyl eugenol.

General Procedure:

-

To a solution of methyl eugenol (1 mmol) in a 4:1 mixture of tetrahydrofuran (THF) and water (15 mL), add 10% Palladium on activated carbon (Pd/C) (0.05 mmol) and potassium bromate (KBrO₃) (3 mmol).

-

Heat the reaction mixture to reflux temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and filter it through Whatman 40 filter paper.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography to yield this compound.[2]

Another documented method involves the electrolytic epoxidation of isoeugenol-methylether followed by isomerization.[3]

Sensory Analysis Protocol

A standardized sensory analysis of this compound can be conducted to quantitatively and qualitatively characterize its olfactory profile.

Methodology:

-

Panel Selection: Assemble a panel of trained sensory analysts with demonstrated proficiency in odor description and intensity rating.

-

Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., dipropylene glycol or ethanol) at concentrations of 1%, 5%, and 10%.

-

Evaluation:

-

Dip smelling strips into each dilution for a standardized amount of time.

-

Present the strips to the panelists in a randomized and blind manner.

-

Instruct panelists to evaluate the odor at different time intervals (top note, heart note, and base note) and record their descriptions for various odor facets (e.g., sweet, woody, spicy, floral, fruity, etc.).

-

Ask panelists to rate the intensity of each facet on a labeled magnitude scale (LMS).

-

-

Data Analysis: Analyze the collected data to generate an odor profile, including a spider web plot to visualize the relative intensities of the different odor characteristics.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).

The binding of an odorant molecule, such as this compound, to a specific OR triggers a conformational change in the receptor. This activates an associated G-protein (Gαolf). The activated Gαolf, in turn, stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) into the neuron. The resulting depolarization of the cell membrane generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific scent.[1][4] While the specific olfactory receptors that bind to this compound have not been definitively identified, it is known that phenylic aldehydes and ketones can activate certain mouse olfactory receptors.[5]

References

- 1. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents [patents.google.com]

- 4. Reactome | Olfactory Signaling Pathway [reactome.org]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: Synthesis of α-Methyl-Dopa from 3,4-Dimethoxyphenylacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-methyl-dopa, a crucial antihypertensive agent, starting from 3,4-dimethoxyphenylacetone. The synthesis involves a multi-step process, including the formation of an intermediate followed by hydrolysis and demethylation.

Introduction

α-Methyl-dopa, specifically the L-isomer, is a centrally acting sympatholytic agent used in the management of hypertension. Its synthesis is a key process in pharmaceutical manufacturing. The route starting from this compound is a well-established method. This document outlines the chemical pathway and provides detailed experimental protocols for laboratory-scale synthesis.

Synthetic Pathway Overview

The synthesis of α-methyl-dopa from this compound proceeds in two main stages:

-

Formation of an Intermediate: this compound undergoes a Strecker-Zelinski reaction or a similar condensation reaction to form a racemic α-amino nitrile or a hydantoin intermediate.

-

Hydrolysis and Demethylation: The intermediate is then subjected to acidic hydrolysis to convert the nitrile or hydantoin group into a carboxylic acid and to cleave the methyl ethers, yielding the final product, α-methyl-dopa.

Caption: Overall synthetic pathway of α-methyl-dopa.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-4-(3,4-dimethoxybenzyl)hydantoin

This protocol describes the formation of the hydantoin intermediate from this compound.

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, prepare a solution of this compound in a mixture of ethanol and water.

-

Add potassium cyanide and ammonium carbonate to the solution.

-

Heat the mixture to a temperature of 50-60°C and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture and dilute with water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.

Protocol 2: Hydrolysis and Demethylation to α-Methyl-Dopa

This protocol details the conversion of the hydantoin intermediate to the final product.

Materials:

-

4-Methyl-4-(3,4-dimethoxybenzyl)hydantoin

-

Hydrobromic acid (48% aqueous solution) or concentrated Hydrochloric acid

-

Ammonia solution

-

Activated carbon

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin and an excess of 48% hydrobromic acid.

-

Heat the mixture to reflux (approximately 125°C) and maintain for an extended period (can range from 24 to 55 hours) to ensure complete hydrolysis and demethylation.[1]

-

After reflux, cool the reaction mixture and remove the excess acid under reduced pressure.

-

Dissolve the residue in water and adjust the pH to approximately 4.5 with an ammonia solution to precipitate the crude α-methyl-dopa.

-

Filter the crude product and wash with cold water.

-

For purification, dissolve the crude product in dilute hydrochloric acid, add activated carbon, and heat.

-

Filter the hot solution to remove the activated carbon and allow it to cool.

-

Adjust the pH of the filtrate to 4.5 with ammonia to recrystallize the purified α-methyl-dopa.

-

Filter the purified product, wash with a small amount of cold water, and dry.

Alternative Two-Step Hydrolysis Protocol

An alternative method involves a two-step hydrolysis of the α-amino nitrile intermediate, which can improve purity and yield.

Caption: Two-step hydrolysis workflow.

Protocol 3: Two-Step Hydrolysis of α-Amino Nitrile

Step 1: Nitrile Hydrolysis

-

In a three-neck flask equipped with a thermometer, stirrer, and reflux condenser, add 36% concentrated hydrochloric acid.

-

Cool the acid to 0-5°C using an ice bath.

-

Slowly add DL-2-amino-3-(3,4-dimethoxyphenyl)-2-methyl-propionitrile hydrochloride dissolved in ice-cold concentrated hydrochloric acid.

-

Stir the mixture vigorously for 2 hours at 0-5°C.[2]

-

After the reaction, allow the mixture to warm to room temperature.

-

Introduce nitrogen gas while distilling under reduced pressure to remove excess HCl.

-

Wash the resulting solid with acetone and dry under vacuum to obtain DL-2-amino-3-(3,4-dimethoxyphenyl)-2-methyl-propionic acid hydrochloride.

Step 2: Demethylation

-

The intermediate from Step 1 can be demethylated using 18-36% concentrated hydrochloric acid or 24-48% hydrobromic acid.[3]

-

The optimal temperature for demethylation is 100-110°C.[3]

-

Follow the work-up and purification steps outlined in Protocol 2.

Quantitative Data Summary

The following table summarizes the reported yields for the hydrolysis and demethylation steps under various conditions.

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

| DL-2-amino-3-(3,4-dimethoxyphenyl)-2-methyl-propionitrile hydrochloride | 18% Conc. HCl, 0-5°C, 2h | DL-2-amino-3-(3,4-dimethoxyphenyl)-2-methyl-propionic acid hydrochloride | 79.1% | [2] |

| DL-2-amino-3-(3,4-dimethoxyphenyl)-2-methyl-propionitrile hydrochloride | 36% Conc. HCl, 0-4°C, 2h | DL-2-amino-3-(3,4-dimethoxyphenyl)-2-methyl-propionic acid hydrochloride | 95.2% | [2] |

| Crude α-methyl-dopa | Recrystallization from dilute HCl/ammonia | Purified α-methyl-dopa | 85.0% | [4] |

| Crude α-methyl-dopa | Recrystallization from dilute HCl/ammonia | Purified α-methyl-dopa | 88.5% | [4] |

Concluding Remarks

The synthesis of α-methyl-dopa from this compound is a robust process. The choice between a one-step or two-step hydrolysis and demethylation will depend on the desired purity and yield. The provided protocols offer a solid foundation for laboratory-scale synthesis and can be optimized for larger-scale production. Careful control of reaction conditions, particularly temperature and reaction time, is crucial for achieving high yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

Application Notes and Protocols for the Wacker Oxidation of Methyl Eugenol to 3,4-Dimethoxyphenylacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wacker oxidation is a powerful palladium-catalyzed reaction that converts terminal alkenes into methyl ketones. This method provides a direct and efficient route for the synthesis of 3,4-Dimethoxyphenylacetone, a key intermediate in the synthesis of various pharmaceuticals, from readily available methyl eugenol. This document provides detailed application notes and experimental protocols for two effective methods for this transformation: the classic Wacker-Tsuji oxidation using a palladium(II) chloride/copper(I) chloride catalyst system and a greener alternative employing palladium on carbon with potassium bromate as the reoxidant.

The selection of the appropriate method will depend on factors such as available reagents, desired reaction conditions, and environmental considerations. The classic Tsuji-Wacker protocol is a well-established method with broad applicability. The palladium on carbon/potassium bromate system offers a more environmentally benign option, avoiding the use of chlorinated copper salts.

Comparative Data of Wacker Oxidation Methods

| Parameter | Method 1: Pd/C - KBrO₃ System | Method 2: Tsuji-Wacker (PdCl₂/CuCl) |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Palladium(II) Chloride (PdCl₂) |

| Reoxidant | Potassium Bromate (KBrO₃) | Copper(I) Chloride (CuCl) / Oxygen (O₂) |

| Solvent | Tetrahydrofuran (THF) / Water | Dimethylformamide (DMF) / Water |

| Temperature | Reflux (approx. 66 °C in THF) | Room Temperature to Mild Heating |

| Reaction Time | Not specified, monitored by TLC | Not specified, monitored by TLC |

| Reported Yield | 73%[1] | Not specifically reported for methyl eugenol |

| Advantages | Environmentally benign (avoids copper salts), readily available oxidant. | Well-established, general, and widely used method. |

| Disadvantages | Use of a bromate salt. | Requires handling of oxygen gas, uses copper salts. |

Experimental Protocols

Method 1: Wacker Oxidation using Palladium on Carbon and Potassium Bromate

This protocol is adapted from a general procedure for the Wacker oxidation of olefins.[1]

Materials:

-

Methyl eugenol

-

10% Palladium on carbon (10% Pd/C)

-

Potassium bromate (KBrO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, distilled

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl eugenol (1 mmol) in a mixture of THF (12 mL) and water (3 mL).

-

Addition of Reagents: To the stirred solution, add 10% Pd/C (0.05 mmol) followed by potassium bromate (3 mmol).

-

Reaction: Heat the reaction mixture to reflux.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and dilute it with water.

-

Filtration: Filter the mixture through a pad of celite or Whatman No. 40 filter paper to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Method 2: Classic Tsuji-Wacker Oxidation (General Protocol)

Materials:

-

Methyl eugenol

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

Dimethylformamide (DMF)

-

Water, distilled

-

Oxygen (balloon or bubbler)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (0.1 mmol) and CuCl (1 mmol).

-

Solvent Addition: Add a mixture of DMF and water (typically 7:1 v/v).

-

Oxygen Atmosphere: Stir the mixture under an oxygen atmosphere (a balloon filled with oxygen is sufficient for lab scale) for about 30 minutes until the solution turns green, indicating the oxidation of Cu(I) to Cu(II).

-

Substrate Addition: Add methyl eugenol (1 mmol) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. Gentle heating may be required for less reactive substrates.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Reaction Scheme

Caption: Reaction pathways for the Wacker oxidation of methyl eugenol.

Experimental Workflow

References

Application Notes and Protocols for the Electrochemical Epoxidation of Isoeugenol Methyl Ether to 3,4-Dimethoxyphenylacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 3,4-dimethoxyphenylacetone, a valuable intermediate in the synthesis of pharmaceuticals like Methyldopa.[1] The described method utilizes a two-step process involving the electrochemical epoxidation of isoeugenol methyl ether, followed by the catalytic isomerization of the resulting epoxide.[1] This approach offers a safer and more scalable alternative to traditional oxidation methods that employ hazardous organic peracids.[1]

Theoretical Background

The synthesis is accomplished in two main stages:

Step 1: Indirect Electrochemical Epoxidation

This step involves the epoxidation of the double bond in isoeugenol methyl ether. Direct electrochemical epoxidation of alkenes can be challenging.[2] Therefore, an indirect approach using a redox mediator is employed. In this case, bromide ions (Br⁻) from a salt like sodium bromide (NaBr) serve as the mediator.[1]